methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. The azetidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted azetidine derivatives .
Scientific Research Applications
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the triazole and azetidine rings, which can form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential as enzyme inhibitors and therapeutic agents.
Sulfonyl-Containing Compounds: These compounds are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of the triazole, azetidine, and sulfonyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASBKRNJZXNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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